Methyl 2-chloro-6-vinylbenzoate
Description
Methyl 2-chloro-6-vinylbenzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a vinyl group at the 6-position of the benzene ring, with a methyl ester functional group. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the electron-rich vinyl group, which may facilitate polymerization or participation in cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-chloro-6-ethenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDCSHWAVDSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-vinylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the Suzuki-Miyaura coupling reaction, where 2-chloro-6-bromobenzoate is reacted with vinylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-vinylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-amino-6-vinylbenzoate or 2-thio-6-vinylbenzoate.
Oxidation: Formation of 2-chloro-6-vinylbenzoic acid epoxide or diol.
Reduction: Formation of 2-chloro-6-vinylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-vinylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of polymers and advanced materials due to its reactive vinyl group.
Pharmaceutical Research: Investigated for its potential as a building block in drug development.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed or reduced, depending on the reaction conditions .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Structural Analogs
Table 2: General Properties of Methyl Esters (Representative Data)
Research Findings and Limitations
- Stability : Chlorine and vinyl substituents could synergistically enhance photodegradation, as observed in halogenated aromatic compounds .

- Limitations : Direct experimental data on this compound are absent in the provided evidence. Conclusions are extrapolated from analogs, necessitating validation through targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


